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Compound of Interest

Compound Name: 3-(Trifluoromethyl)piperidin-2-one

Cat. No.: B1416802

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)piperidin-2-
one, a fluorinated lactam of significant interest in medicinal chemistry and drug discovery. This
document delves into its chemical identity, synthesis, structural characterization, potential
applications, and safety considerations, offering a foundational resource for researchers in the
field.

Core Compound Identity and Physicochemical
Properties

Chemical Name: 3-(Trifluoromethyl)piperidin-2-one
CAS Number: 1000934-03-1[1]

Molecular Formula: CeHsFzNO

Molecular Weight: 167.13 g/mol [1]

The structure of 3-(Trifluoromethyl)piperidin-2-one features a six-membered piperidinone
ring, which is a d-lactam, substituted at the 3-position with a trifluoromethyl group. The
trifluoromethyl group, a common bioisostere for a methyl group, significantly influences the
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molecule's properties. Its strong electron-withdrawing nature can impact the acidity of the N-H
proton and the reactivity of the adjacent carbonyl group. Furthermore, the lipophilicity of the
trifluoromethyl group can enhance membrane permeability, a desirable trait in drug candidates.

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)piperidin-2-one

Property Value Source
CAS Number 1000934-03-1 [1]
Molecular Formula CeHsFsNO [1]
Molecular Weight 167.13 g/mol [1]
Boiling Point 237.6+35.0 °C (Predicted)

Flash Point 97.5+£25.9 °C (Predicted)

Storage Conditions Sealed in dry, 2-8°C

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for 3-(Trifluoromethyl)piperidin-2-one is not
extensively documented in readily available literature, a plausible and efficient synthetic route
can be designed based on established methodologies for the synthesis of 3-substituted
piperidin-2-ones and the introduction of trifluoromethyl groups.

A promising approach involves the cyclization of a -amino ester precursor bearing a
trifluoromethyl group at the appropriate position. This strategy offers good control over the
regiochemistry and can be adapted for scale-up.

Proposed Synthetic Pathway

A logical synthetic approach would start from a readily available trifluoromethylated building
block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate.

Diagram 1: Proposed Synthesis of 3-(Trifluoromethyl)piperidin-2-one
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Step 1: Knoevenagel-Doebner Condensation

(Ethyl 4.4 ,4-trifluoro-3-oxobutanoate + Acrylonitrile)

Base (e.g., NaOEt)

Michael Adduct

Step 2: Reductive Cyclization

Michael Adduct

Reducing Agent (e.g., Hz2, Raney Ni)
G-(Triﬂuoromethyl)piperidin-2-on9

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-(Trifluoromethyl)piperidin-2-one.
Experimental Protocol (Proposed):
Step 1: Synthesis of the Michael Adduct

e To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, add ethyl
4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise.

 After stirring for 30 minutes, add acrylonitrile (1.2 equivalents) dropwise, maintaining the
temperature below 5°C.

» Allow the reaction to warm to room temperature and stir for 12-18 hours.

» Monitor the reaction by Thin Layer Chromatography (TLC).
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e Upon completion, quench the reaction with a saturated aqueous solution of ammonium
chloride and extract the product with ethyl acetate.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude Michael adduct.

Causality: The Knoevenagel-Doebner condensation followed by a Michael addition is a classic
and reliable method for carbon-carbon bond formation. The use of a strong base like sodium
ethoxide is crucial for the deprotonation of the active methylene group in the trifluoro-3-
ketoester, initiating the reaction cascade.

Step 2: Reductive Cyclization

o Dissolve the crude Michael adduct in ethanol in a high-pressure hydrogenation vessel.

e Add a catalytic amount of Raney Nickel (approximately 5-10% by weight).

o Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70°C.

o Maintain the reaction under these conditions for 24-48 hours, monitoring the uptake of
hydrogen.

» After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst through
a pad of celite.

o Concentrate the filtrate under reduced pressure to obtain the crude 3-
(Trifluoromethyl)piperidin-2-one.

 Purify the product by column chromatography on silica gel using a suitable eluent system
(e.g., ethyl acetate/hexane gradient).

Causality: The catalytic hydrogenation serves a dual purpose: reduction of the nitrile group to a
primary amine and the keto group to a hydroxyl group, which then undergoes spontaneous
intramolecular cyclization (lactamization) to form the stable six-membered piperidinone ring.
Raney Nickel is a well-established catalyst for such transformations due to its high activity and
selectivity.
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Spectroscopic Characterization (Predicted)

The structural elucidation of 3-(Trifluoromethyl)piperidin-2-one would rely on standard
spectroscopic techniques. Based on the known spectral data of similar 3-substituted piperidin-
2-ones and trifluoromethylated compounds, the following characteristic signals can be
predicted:

Table 2: Predicted Spectroscopic Data for 3-(Trifluoromethyl)piperidin-2-one

Predicted Chemical Shifts /

Technique .
Fragmentation Pattern

0 ~6.5-7.5 (br s, 1H, NH), ~3.2-3.5 (m, 2H, -
1H NMR (CDCls, 400 MHz) CH2-NH-), ~2.8-3.1 (m, 1H, -CH(CFs3)-), ~1.8-2.2
(m, 4H, ring CH2)

5 ~170-175 (C=0), ~120-130 (q, J = 280 Hz,
13C NMR (CDCls, 100 MHz) CFs), ~45-55 (CH2-NH), ~40-50 (q, J = 30 Hz,
CH-CFs3), ~20-30 (ring CH?2)

M+ at m/z 167. Common fragments would
M Spect try (E1) include the loss of the trifluoromethyl group ([M-
ass Spectrometr
P Y CFs]* at m/z 98) and characteristic piperidinone

ring fragmentation patterns.

Justification: The predicted *H and 13C NMR chemical shifts are based on the expected
electronic environment of the protons and carbons in the molecule. The broad singlet for the
NH proton is typical for amides. The quartet splitting pattern observed in the 13C NMR for the
carbons attached to and adjacent to the trifluoromethyl group is a hallmark of fluorine coupling.
The mass spectral fragmentation is predicted based on the stability of the resulting
carbocations and radical cations, with the loss of the stable CFs radical being a likely initial
fragmentation step.

Applications in Drug Discovery and Medicinal
Chemistry
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The 3-(Trifluoromethyl)piperidin-2-one scaffold is a valuable building block in the synthesis
of more complex and biologically active molecules. The piperidine and piperidinone motifs are
prevalent in a wide range of pharmaceuticals, and the introduction of a trifluoromethyl group
can significantly enhance their therapeutic potential.

Key Advantages of the Trifluoromethyl Group in Drug Design:

 Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic
cleavage, often leading to a longer in vivo half-life of the drug.

o Enhanced Lipophilicity: This property can improve a molecule's ability to cross cell
membranes and the blood-brain barrier.

e Modulation of pKa: The electron-withdrawing nature of the CFs group can alter the acidity or
basicity of nearby functional groups, influencing drug-receptor interactions.

e Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions
with biological targets, such as hydrophobic pockets or through dipole-dipole interactions.

Diagram 2: Role of 3-(Trifluoromethyl)piperidin-2-one as a Synthetic Intermediate

)

Electro%iles Hydrolysis/Aminolysis Reducing Agents (e.g., LiAlHa4)

( )
( )
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Caption: Synthetic utility of 3-(Trifluoromethyl)piperidin-2-one.
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Derivatives of trifluoromethyl-containing piperidines have shown promise in various therapeutic
areas, including as anti-inflammatory agents and in the development of novel therapeutics
targeting a range of diseases. For example, related structures have been investigated for their
potential as inhibitors of various enzymes and receptors.

Safety and Handling

As a laboratory chemical, 3-(Trifluoromethyl)piperidin-2-one should be handled with
appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not
widely available, the following guidelines are based on the known hazards of related lactams
and trifluoromethylated compounds.

General Safety Precautions:

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat.

o Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

e Avoid Inhalation, Ingestion, and Skin Contact: Trifluoromethylated compounds can be
irritants and may have unknown toxicological properties.

o Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible
materials such as strong oxidizing agents.

First Aid Measures:

In case of skin contact: Immediately wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing.

If inhaled: Move the person to fresh air and keep comfortable for breathing.

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal:
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Dispose of the chemical and its container in accordance with local, regional, and national
regulations.

Conclusion

3-(Trifluoromethyl)piperidin-2-one is a valuable fluorinated building block with significant
potential in the field of drug discovery. Its unique combination of a lactam core and a
trifluoromethyl substituent offers medicinal chemists a versatile scaffold for the development of
novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.
Further research into the synthesis, reactivity, and biological activity of this compound and its
derivatives is warranted to fully explore its potential in addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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